molecular formula C14H18F3N3O3 B11678683 N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline

N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B11678683
M. Wt: 333.31 g/mol
InChI Key: IJESDSHRKACZEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound with a molecular formula of C13H20N2O. This compound is characterized by the presence of a morpholine ring, a nitro group, and a trifluoromethyl group attached to an aniline backbone. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline typically involves a multi-step process. One common method includes the reaction of 2-nitro-4-(trifluoromethyl)aniline with 3-chloropropylmorpholine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives using oxidizing agents such as potassium permanganate.

    Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Potassium permanganate, acidic or basic conditions.

    Substitution: Nucleophiles like thiols or amines, organic solvents like dichloromethane.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of nitroso derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The morpholine ring can interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(morpholin-4-yl)propyl]aniline
  • 4-(morpholin-4-yl)-2-(trifluoromethyl)aniline
  • N-methyl-N-(3-{[2-(morpholin-4-yl)ethyl]amino}propyl)aniline

Uniqueness

N-[3-(morpholin-4-yl)propyl]-2-nitro-4-(trifluoromethyl)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties. The presence of both a nitro group and a trifluoromethyl group makes it particularly useful in redox chemistry and as a potential pharmacophore in drug development.

Properties

Molecular Formula

C14H18F3N3O3

Molecular Weight

333.31 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-2-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C14H18F3N3O3/c15-14(16,17)11-2-3-12(13(10-11)20(21)22)18-4-1-5-19-6-8-23-9-7-19/h2-3,10,18H,1,4-9H2

InChI Key

IJESDSHRKACZEW-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.